molecular formula C19H25NO5 B7650273 Mycophenolate Dimethyalamide

Mycophenolate Dimethyalamide

Cat. No.: B7650273
M. Wt: 347.4 g/mol
InChI Key: JHEWUGRKJIGBJZ-IZZDOVSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mycophenolate Dimethyalamide (MDA) is a synthetic derivative of mycophenolic acid (MPA), designed to enhance bioavailability and reduce gastrointestinal side effects compared to its parent compound. Like MMF, MDA is hypothesized to undergo hydrolysis in vivo to release MPA, which inhibits inosine monophosphate dehydrogenase (IMPDH), a critical enzyme for de novo purine synthesis in lymphocytes . This mechanism underpins its immunosuppressive effects, particularly in preventing organ transplant rejection and treating autoimmune conditions. Preclinical studies highlight its improved solubility and reduced hepatotoxicity compared to MMF, though clinical validation remains ongoing .

Properties

IUPAC Name

(E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-N,N,4-trimethylhex-4-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO5/c1-11(7-9-15(21)20(3)4)6-8-13-17(22)16-14(10-25-19(16)23)12(2)18(13)24-5/h6,22H,7-10H2,1-5H3/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHEWUGRKJIGBJZ-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)N(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)N(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Mycophenolate Dimethyalamide typically involves the esterification of mycophenolic acid with dimethylamine. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the process. The general steps include:

    Activation of Mycophenolic Acid: Mycophenolic acid is first activated using a coupling agent such as dicyclohexylcarbodiimide (DCC).

    Esterification: The activated mycophenolic acid is then reacted with dimethylamine in the presence of a base like triethylamine.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves:

    Bulk Synthesis: Large quantities of mycophenolic acid and dimethylamine are reacted in industrial reactors.

    Continuous Monitoring: The reaction conditions, such as temperature and pH, are continuously monitored and adjusted to optimize yield.

    Purification and Quality Control: The product is purified using industrial-scale chromatography and subjected to rigorous quality control tests to ensure purity and potency.

Chemical Reactions Analysis

Types of Reactions: Mycophenolate Dimethyalamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives, which may have distinct biological activities.

    Reduction: Reduction reactions can modify its functional groups, potentially altering its efficacy.

    Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and nucleophiles.

Major Products Formed:

    Oxidation Products: Various oxidized derivatives with potential therapeutic applications.

    Reduction Products: Reduced forms that may exhibit different pharmacokinetic properties.

    Substitution Products: Substituted derivatives that can be tailored for specific biological targets.

Scientific Research Applications

Mycophenolate Dimethyalamide has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study esterification and amide formation reactions.

    Biology: Investigated for its effects on cellular pathways and immune responses.

    Medicine: Applied in the development of new immunosuppressive therapies and treatments for autoimmune diseases.

    Industry: Utilized in the production of pharmaceuticals and as a reference standard in quality control laboratories.

Mechanism of Action

Mycophenolate Dimethyalamide exerts its effects by inhibiting inosine monophosphate dehydrogenase (IMPDH), an enzyme crucial for the synthesis of guanosine nucleotides. This inhibition leads to a decrease in the proliferation of T and B lymphocytes, thereby suppressing the immune response. The compound specifically targets the de novo pathway of purine synthesis, which is essential for the proliferation of activated lymphocytes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Mycophenolate Dimethyalamide with structurally or functionally analogous compounds, including mycophenolate mofetil (MMF), azathioprine, and diphenylamine analogs.

Parameter This compound (MDA) Mycophenolate Mofetil (MMF) Azathioprine Diphenylamine Analogs
Primary Mechanism IMPDH inhibition (via MPA release) IMPDH inhibition (via MPA release) Purine analog incorporation Thyroid hormone receptor modulation
Bioavailability ~85% (preclinical) ~94% ~60% Not well characterized
Half-Life (hours) 8–12 (estimated) 12–18 3–5 6–8 (varies by derivative)
Key Side Effects Mild GI distress (preclinical) Severe diarrhea, leukopenia Bone marrow suppression Thyroid dysfunction
Clinical Use Investigational (Phase II trials) Transplant rejection, lupus Autoimmune diseases Experimental (cancer/thyroid)

Key Research Findings:

Efficacy : Preclinical studies indicate MDA achieves comparable IMPDH inhibition to MMF at lower doses, reducing toxicity risks .

Structural Advantages : MDA’s dimethylamide group enhances solubility, addressing MMF’s limitations in acidic environments .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing Mycophenolate Dimethyalamide’s purity and structural integrity in laboratory settings?

  • Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection at 254 nm is recommended for purity assessment, paired with Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) for structural confirmation. Accelerated stability studies under controlled humidity (40–75%) and temperature (25°C, 40°C) should be conducted to evaluate degradation products. Ensure calibration standards align with IUPAC guidelines for reproducibility .

Q. What are the standard protocols for synthesizing this compound in vitro?

  • Methodological Answer : Synthesis typically involves esterification under anhydrous conditions using dimethylamine and mycophenolic acid. Reaction monitoring via Thin-Layer Chromatography (TLC) with a solvent system (e.g., ethyl acetate:hexane, 3:7) is critical. Purification via column chromatography (silica gel, 60–120 mesh) and characterization using Fourier-Transform Infrared Spectroscopy (FTIR) to confirm functional groups (e.g., ester C=O stretch at 1740 cm⁻¹) are essential steps .

Q. How should researchers design dose-response experiments to evaluate this compound’s inhibitory effects?

  • Methodological Answer : Use logarithmic dilution series (e.g., 0.1–100 µM) in triplicate, with positive (e.g., cyclosporine) and negative (vehicle-only) controls. Calculate IC₅₀ values using nonlinear regression (four-parameter logistic model) and validate statistical significance via ANOVA (p < 0.05). Include cell viability assays (MTT/XTT) to rule off-target cytotoxicity .

Advanced Research Inquiries

Q. How can researchers resolve discrepancies in reported pharmacokinetic data for this compound across studies?

  • Methodological Answer : Conduct a meta-analysis of existing data (e.g., bioavailability, half-life) using PRISMA guidelines, accounting for variables like species (rodent vs. human), administration routes, and analytical methods. Replicate key studies under standardized conditions (e.g., CLSI guidelines) to isolate confounding factors. Cross-validate findings with physiologically based pharmacokinetic (PBPK) modeling .

Q. What strategies are effective for integrating multi-omics data to elucidate this compound’s mechanism of action?

  • Methodological Answer : Combine transcriptomic (RNA-seq), proteomic (LC-MS/MS), and metabolomic (NMR) datasets. Use pathway enrichment tools (e.g., KEGG, Reactome) to identify overlapping targets. Validate hypotheses via CRISPR-Cas9 knockouts of candidate genes in relevant cell lines. Employ Bayesian network analysis to infer causal relationships .

Q. How can contradictory in vitro and in vivo efficacy data for this compound be addressed?

  • Methodological Answer : Perform interspecies comparative studies (e.g., human vs. murine hepatocytes) to assess metabolic differences. Use microdialysis in vivo to measure free drug concentrations in target tissues. Validate in vitro findings with 3D organoid models to better mimic physiological conditions .

Data Analysis and Reproducibility

Q. What statistical approaches are recommended for analyzing this compound’s dose-dependent effects in heterogeneous cell populations?

  • Methodological Answer : Apply mixed-effects models to account for inter-cell variability. Use cluster analysis (e.g., k-means) to subgroup responses. Report effect sizes (Cohen’s d) with 95% confidence intervals. Pre-register analysis plans to mitigate bias .

Q. How can researchers ensure reproducibility in this compound’s bioactivity assays?

  • Methodological Answer : Adopt Minimum Information Standards (e.g., MIAME for genomics, MIAPE for proteomics). Use certified reference materials (e.g., NIST standards) for instrument calibration. Share raw data and code repositories (e.g., GitHub) for peer validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.